N-Ethylpropionamide-PEG1-Br

PROTAC Linker Thiol Conjugation Nucleophilic Substitution

PROTAC linker selection directly impacts degradation efficiency (DC50). N-Ethylpropionamide-PEG1-Br (CAS 1539080-27-7) provides precise control over key parameters: - **Lower lipophilicity (LogP 0.6)** vs N-methyl analog (LogP 0.8) for improved solubility - **Single NH hydrogen-bond donor** to probe ternary complex stabilization - **224.10 g/mol mass** - 6.3% lighter than N-methyl variant for CNS-penetrant degrader design Ready-to-use heterobifunctional PEG1 building block for PROTAC library construction. Validated for SAR studies requiring systematic linker variation.

Molecular Formula C7H14BrNO2
Molecular Weight 224.10 g/mol
Cat. No. B11882935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylpropionamide-PEG1-Br
Molecular FormulaC7H14BrNO2
Molecular Weight224.10 g/mol
Structural Identifiers
SMILESCCC(=O)NCCOCCBr
InChIInChI=1S/C7H14BrNO2/c1-2-7(10)9-4-6-11-5-3-8/h2-6H2,1H3,(H,9,10)
InChIKeyQULASMFQNIACBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylpropionamide-PEG1-Br Linker Overview


N-Ethylpropionamide-PEG1-Br (CAS 1539080-27-7, MW 224.10 g/mol, C₇H₁₄BrNO₂) is a polyethylene glycol (PEG)-based linker with a terminal bromoacetamide reactive group, designed for the assembly of Proteolysis Targeting Chimeras (PROTACs) . It belongs to the E3 ligase ligand-linker conjugate class and provides a single ethylene glycol unit (PEG1) spacer that facilitates the connection between an E3 ubiquitin ligase ligand and a target protein ligand . The bromoacetamide moiety enables selective thiol conjugation under mild conditions, offering a balance of reactivity and stability suitable for constructing heterobifunctional degraders .

RoleModular PROTAC linker building block
SpacerPEG1 unit with propionamide backbone
HandleTerminal bromide for SN2 conjugation

N-Ethylpropionamide-PEG1-Br Substitution Limitations


In PROTAC development, even minor alterations to linker structure—such as N-alkyl substitution (ethyl vs. methyl), carbonyl chain length (propionamide vs. acetamide), or halogen identity—produce quantifiable shifts in physicochemical properties (e.g., LogP, H-bond donor count) that directly influence ternary complex formation, cell permeability, and degradation efficiency [1]. Substituting N-Ethylpropionamide-PEG1-Br with a closely related analog like N-Ethylacetamide-PEG1-Br or N-Ethyl-N-methylpropionamide-PEG1-Br alters the linker's hydrophobicity profile and H-bond capacity, which can disrupt the optimal spatial arrangement required for E3 ligase–target protein proximity and subsequent ubiquitination .

This Linker
N-methyl analog removes H-bond donor, which may alter polarity and target engagement
This Linker
Different PEG spacer length can shift degradation potency (DC50) and ternary complex geometry
This Linker
Small LogP/steric changes may affect cellular permeability and pharmacokinetic profile

N-Ethylpropionamide-PEG1-Br Comparative Evidence


Hydrogen Bond Donor Count Comparison

The bromoacetamide group in N-Ethylpropionamide-PEG1-Br exhibits superior reactivity toward thiol nucleophiles compared to the chloroacetamide analog. In synthetic comparisons, bromoacetamides enabled improved product yields and purity under milder conditions, whereas chloroacetamides required a high excess of reagent to achieve satisfactory yields [1].

H-Bond Donor Count
Head-to-head
1 HBD vs 0 HBD (N-methyl analog)
HBD presence influences polarity and ternary complex geometry
Calculated physicochemical property
PROTAC Linker Thiol Conjugation Nucleophilic Substitution

Lipophilicity vs. N-Methyl Analog

N-Ethylpropionamide-PEG1-Br (LogP = 0.6) is slightly less lipophilic than its N-methylated counterpart, N-Ethyl-N-methylpropionamide-PEG1-Br (LogP = 0.8) . This reduction in LogP by 0.2 units reflects the absence of an additional methyl group, yielding a modest increase in aqueous solubility and a decrease in passive membrane permeability.

Lipophilicity (LogP)
Head-to-head
0.6 vs 0.8 (Δ 0.2)
Lower LogP suggests higher hydrophilicity; may impact permeability
Standard cheminformatics calculation
LogP Lipophilicity PROTAC Design

Molecular Weight vs. N-Methyl Analog

N-Ethylpropionamide-PEG1-Br possesses one hydrogen bond donor (the amide N-H), whereas N-Ethyl-N-methylpropionamide-PEG1-Br has zero H-bond donors due to full N-methylation . The presence of an H-bond donor can enhance aqueous solubility through hydrogen bonding with water, but may also introduce conformational constraints or promote intramolecular interactions that affect linker flexibility.

Molecular Weight
Data to verify
224.10 vs 238.12 g/mol (Δ 14.02)
Lower MW may support cellular permeability and Lipinski compliance
Supplier-calculated value; experimental confirmation needed
H-Bond Donor PROTAC Linker Solubility

Functional Handle Reactivity

The PEG1 unit in N-Ethylpropionamide-PEG1-Br provides a compact, single-ethylene glycol spacer (approximately 4 atoms in the chain), which is significantly shorter than PEG2 (approximately 7 atoms) or longer PEG linkers [1]. This minimal length is suitable for E3 ligase–target protein pairs that require close spatial proximity for efficient ubiquitination, and it avoids the excessive flexibility that can lead to suboptimal degradation potency observed with longer, more entropic tethers .

Leaving Group Reactivity
Class-level
Alkyl bromide (moderate) vs mesylate (higher lability)
Bromide offers balanced reactivity for broad conjugation protocols
Class-level inference; verify under specific conditions
PEG1 Linker PROTAC Length Ternary Complex

Optimal Use Cases for N-Ethylpropionamide-PEG1-Br


Defined H-Bonding in PROTAC Libraries

When designing PROTACs where the E3 ligase ligand and target protein binding site are in close proximity (≤12 Å apart), the compact PEG1 spacer of N-Ethylpropionamide-PEG1-Br minimizes the risk of linker-induced entropic penalty that can reduce degradation efficiency . Its single H-bond donor and moderate LogP (0.6) further support favorable solubility without introducing excessive hydrophobicity [1].

Reduced Lipophilicity for PROTAC Optimization

The terminal bromoacetamide group reacts selectively with free thiols (e.g., cysteine residues) under mild aqueous conditions (pH 7–9) to form stable thioether bonds . This reactivity profile, which is superior to chloroacetamide analogs in yield and purity [1], makes N-Ethylpropionamide-PEG1-Br particularly suitable for constructing PROTACs that require orthogonal conjugation to thiol-containing ligands without protecting group manipulation.

Minimizing Linker Mass in PROTAC Synthesis

In structure–activity relationship (SAR) studies, the quantifiable differences in LogP (0.6 vs. 0.8 for N-methyl analog) and H-bond donor count (1 vs. 0) between N-Ethylpropionamide-PEG1-Br and its analogs allow medicinal chemists to systematically probe the effect of linker hydrophobicity and hydrogen bonding on cellular permeability, ternary complex stability, and degradation potency [1].

PEG1-Based Linker Libraries for Targeted Protein Degradation

As part of a focused PEG1 linker library, N-Ethylpropionamide-PEG1-Br provides a distinct physicochemical signature (MW 224.10, LogP 0.6, 1 HBD) that expands the chemical space available for optimizing degradation efficiency and selectivity . Its reliable performance in thiol conjugation [1] and short linker length make it a standard building block for high-throughput PROTAC synthesis and subsequent biological evaluation.

Application
Selection Property
Validation Focus
PROTAC H-bond library design
Single H-bond donor (amide NH)
Ternary complex stabilization via H-bonding
Low-lipophilicity PROTAC optimization
Lower LogP (0.6 vs 0.8)
Aqueous solubility and PK profile review
MW-constrained degrader design
Lower MW (224.10 g/mol)
Lipinski rule-of-five compliance review

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